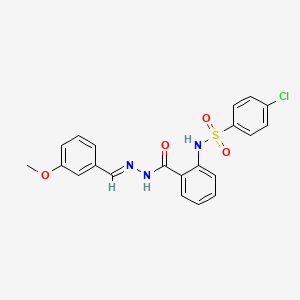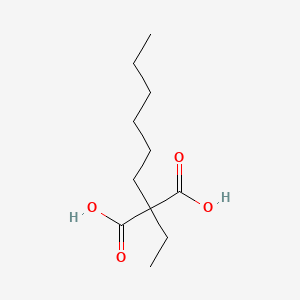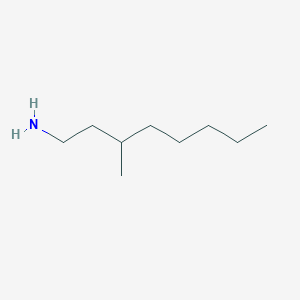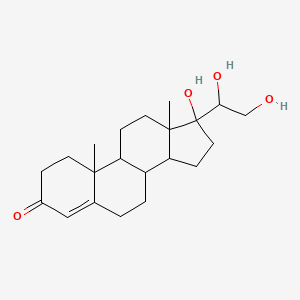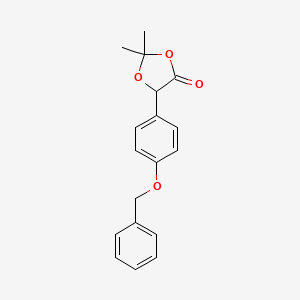![molecular formula C14H14N4O B12002210 N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide CAS No. 92193-14-1](/img/structure/B12002210.png)
N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with a carbonyl compound. The structure of N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide includes an isonicotinoyl moiety and a substituted phenyl group, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide can be synthesized through the condensation reaction between isonicotinic acid hydrazide and 4-aminobenzaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve isonicotinic acid hydrazide in ethanol.
- Add 4-aminobenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While the laboratory synthesis of N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The amino group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone group.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, polymers, and other industrially relevant materials.
Mechanism of Action
The mechanism of action of N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the amino group on the phenyl ring can participate in hydrogen bonding and other interactions with biological macromolecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-nitrophenyl)ethylidene]isonicotinohydrazide
- N’-[1-(4-methoxyphenyl)ethylidene]isonicotinohydrazide
- N’-[1-(4-chlorophenyl)ethylidene]isonicotinohydrazide
Uniqueness
N’-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions makes it particularly valuable in various research applications.
Properties
CAS No. |
92193-14-1 |
|---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O/c1-10(11-2-4-13(15)5-3-11)17-18-14(19)12-6-8-16-9-7-12/h2-9H,15H2,1H3,(H,18,19)/b17-10+ |
InChI Key |
BLINGJUSNNLPEX-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile](/img/structure/B12002140.png)

![2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid](/img/structure/B12002154.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
